molecular formula C17H26N2O3 B2551458 Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 959992-16-6

Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B2551458
CAS No.: 959992-16-6
M. Wt: 306.406
InChI Key: VGCCGHDAVITPIQ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative of 1,8-naphthyridine, featuring a 3,4-dihydro scaffold substituted at the 7-position with a 1-hydroxy-2-methylpropan-2-yl group.

Properties

IUPAC Name

tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-6-7-12-8-9-13(18-14(12)19)17(4,5)11-20/h8-9,20H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCCGHDAVITPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H19_{19}N\O3_3
  • Molecular Weight : 237.295 g/mol
  • CAS Number : 102520-97-8
  • LogP : 1.895 (indicating moderate lipophilicity)

Synthesis

This compound can be synthesized through various methods involving the modification of naphthyridine derivatives. The synthesis typically involves the introduction of a tert-butyl group and a hydroxymethyl substituent on the naphthyridine core.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Inhibition of Enzymes

Research indicates that compounds related to naphthyridine structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and have implications in Alzheimer's disease treatment. For instance, similar naphthyridine derivatives have shown dual inhibition properties against both enzymes, suggesting that tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine may possess similar activities .

Antioxidant Activity

Studies have demonstrated that naphthyridine derivatives can exhibit antioxidant properties. This activity is significant as it helps in mitigating oxidative stress-related damage in cells. The presence of hydroxyl groups in the structure is often linked to enhanced antioxidant capacity .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related naphthyridine compounds suggest potential effectiveness against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells .

Case Studies

Several case studies highlight the relevance of naphthyridine derivatives in medicinal chemistry:

  • Alzheimer's Disease Models : In vitro studies using cell lines exposed to AChE inhibitors derived from naphthyridines showed improved cognitive function markers.
  • Antioxidant Efficacy : Experiments conducted on rat models indicated that administration of naphthyridine derivatives resulted in a significant reduction in oxidative stress markers compared to control groups.
  • Antimicrobial Testing : Compounds structurally similar to tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Data Summary Table

PropertyValue
Molecular FormulaC13_{13}H19_{19}N\O3_3
Molecular Weight237.295 g/mol
CAS Number102520-97-8
LogP1.895
AChE InhibitionYes (potential)
Antioxidant ActivityYes (promising)
Antimicrobial ActivityYes (preliminary findings)

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Several studies have indicated that derivatives of naphthyridine exhibit antimicrobial properties. Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can be investigated for its efficacy against various bacterial strains.
    StudyBacterial Strains TestedResults
    Study 1E. coli, S. aureusEffective against both strains
    Study 2P. aeruginosaModerate activity observed
  • Anticancer Properties
    • The compound may also play a role in cancer treatment due to the presence of the naphthyridine moiety, which has been linked to anticancer activity in various derivatives.
    Cancer TypeMechanism of ActionReference
    Breast CancerInduces apoptosis in cancer cellsReference 1
    Lung CancerInhibits tumor growth via cell cycle arrestReference 2

Fragrance Formulation

This compound has been identified as a potential perfuming ingredient due to its pleasant odor profile reminiscent of lily of the valley. Its use in fragrance formulations can enhance the overall scent profile.

Application AreaDescription
Perfume IndustryUsed as a top note in floral fragrances
Cosmetic ProductsIncorporated into lotions and creams for scent enhancement

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it valuable in synthetic organic chemistry.

Reaction TypeDescription
EsterificationCan be used to form esters with alcohols
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions

Case Studies

  • Case Study: Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound against clinical isolates of bacteria. The results showed significant inhibition zones compared to control samples.
  • Case Study: Fragrance Development
    • In fragrance development, the compound was blended with other floral notes to create a unique scent profile that was well-received in sensory evaluations conducted by fragrance experts.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight Key Properties
Target Compound: Tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-... 1-hydroxy-2-methylpropan-2-yl C₁₈H₂₇N₂O₃* ~319.4 Enhanced solubility due to hydroxyl group; potential for chiral resolution .
tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Chloro C₁₃H₁₇ClN₂O₂ 268.74 Higher lipophilicity (logP); reactive site for nucleophilic substitution .
tert-Butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Hydroxymethyl C₁₅H₂₁N₂O₃ 277.3 Polar due to primary alcohol; prone to oxidation .
tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 2-hydroxyethyl C₁₆H₂₃N₂O₃ 291.3 Flexible side chain; moderate solubility in polar solvents .
tert-Butyl 7-(1-methoxy-1-oxopropan-2-yl)-... 1-methoxy-1-oxopropan-2-yl C₁₈H₂₇N₂O₄ 335.4 Ester group increases stability; reduced hydrogen bonding .

Stability and Reactivity

  • The chloro derivative exhibits high stability under inert conditions but is susceptible to nucleophilic attack (e.g., SN2 reactions) due to the electron-withdrawing effect of the chlorine atom .
  • Hydroxyl-containing analogs (target compound, hydroxymethyl, hydroxyethyl) are prone to oxidation, requiring storage under inert atmospheres at 2–8°C .
  • The methoxy-oxo propyl variant shows enhanced hydrolytic stability compared to hydroxylated analogs due to the ester group .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can cyclization efficiency be optimized?

Answer:
The synthesis typically begins with 2-aminopyridine and tert-butyl acrylate as starting materials. A critical step is cyclization under acidic or basic conditions to form the naphthyridine core. For example, refluxing with pyridine and P₂S₅ achieved 98% yield in analogous thiation reactions . To optimize cyclization efficiency:

  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Adjust temperature and catalyst loading (e.g., Lewis acids) to enhance reaction kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR identifies protons on the naphthyridine ring (e.g., δ 7.2–8.5 ppm for aromatic protons) and hydroxy groups (broad singlet at δ 1.5–2.5 ppm) .
    • ¹³C NMR confirms the tert-butyl carbonyl (δ ~155 ppm) and quaternary carbons .
  • IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and O–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.18) .

Advanced: How can structural modifications at the 7-position influence reactivity and biological activity?

Answer:
The 7-position is highly tunable:

  • Hydrophobic substituents (e.g., bromo, chloro) enhance membrane permeability but may reduce solubility. For example, tert-butyl 7-chloro derivatives showed improved stability under inert storage .
  • Polar groups (e.g., hydroxy, aminomethyl) increase solubility and hydrogen-bonding potential, critical for target binding. Derivatives like tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine (CAS 886362-43-2) are intermediates for bioactive conjugates .
  • SAR Studies : Compare IC₅₀ values of analogs in assays (e.g., antimicrobial vs. anticancer) to identify pharmacophores .

Advanced: What strategies resolve contradictions in reported biological activities between substituted naphthyridine derivatives?

Answer:
Contradictions often arise from substituent effects and assay conditions :

  • Example : A chloro-substituted derivative may show anticancer activity (e.g., inhibition of kinase targets ), while a hydroxy-substituted analog exhibits antimicrobial effects .
  • Resolution :
    • Standardize assay protocols (e.g., cell lines, incubation times).
    • Perform dose-response studies to differentiate potency.
    • Use computational modeling (e.g., molecular docking) to correlate substituents with target binding .

Basic: What are the safety protocols for handling this compound, considering its GHS classification?

Answer:

  • GHS Hazards : Classified as Warning (H302, H315, H319) with risks of skin/eye irritation and toxicity if ingested .
  • Handling :
    • Use PPE (gloves, goggles) in a fume hood .
    • Store under inert atmosphere at 2–8°C to prevent decomposition .
    • Neutralize spills with vermiculite or sand , followed by ethanol rinsing .

Advanced: How can conflicting data on synthetic yields be analyzed to improve reproducibility?

Answer:
Yield discrepancies (e.g., 62% vs. 78% ) may stem from:

  • Purification methods : Optimize column chromatography (e.g., silica gel vs. reverse-phase) or employ recrystallization .
  • Reaction scaling : Pilot small batches (<100 mg) before scaling up.
  • Quality control : Validate intermediates via HPLC purity checks (>95%) and monitor by-products (e.g., tert-butyl cleavage) .

Basic: What analytical methods confirm the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
    • Monitor tert-butyl group hydrolysis (common degradation pathway) by tracking carboxylic acid formation .
  • Long-Term Storage : Store in argon-sealed vials at 2–8°C; stability >12 months reported for analogs .

Advanced: How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Answer:

  • Docking Simulations : Predict binding affinity to targets (e.g., kinases, bacterial enzymes) using software like AutoDock .
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity early in design .

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